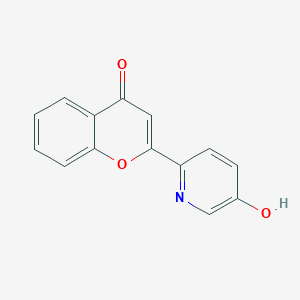![molecular formula C44H48P2S B8271041 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate CAS No. 868851-50-7](/img/structure/B8271041.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic rings, a bicyclic system, and a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate typically involves multiple steps:
Formation of the bicyclic system: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the phosphanyl group: The phosphanyl group is introduced through a substitution reaction, often using a phosphine reagent.
Attachment of the aromatic rings: The aromatic rings are attached via Friedel-Crafts alkylation or acylation reactions.
Final assembly: The final step involves coupling the various fragments together under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydrogenated aromatic rings.
Substitution: Substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is used as a ligand in transition metal catalysis. Its unique structure allows for the stabilization of metal centers, enhancing catalytic activity and selectivity in various reactions, including cross-coupling and hydrogenation.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate involves its interaction with molecular targets such as metal centers in catalytic systems or biological macromolecules in medicinal applications. The phosphanyl group plays a crucial role in these interactions, facilitating the formation of stable complexes and enhancing reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bicyclic structure and additional aromatic rings.
Bis(diphenylphosphino)ferrocene: Another ligand with a different structural framework, offering different electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler ligand with fewer aromatic rings and no bicyclic system.
Uniqueness
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate is unique due to its complex structure, which combines multiple aromatic rings, a bicyclic system, and a phosphanyl group. This unique combination enhances its ability to stabilize metal centers and interact with biological macromolecules, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
868851-50-7 |
|---|---|
Molekularformel |
C44H48P2S |
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
bis(3,5-dimethylphenyl)-[4-[(1R,4S)-3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-2,5-dimethylthiophen-3-yl]phosphane |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)41-33(6)47-32(5)39(41)40-42(38-20-21-44(40,9)43(38,7)8)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3/t38-,44+/m1/s1 |
InChI-Schlüssel |
BTWWTSUDALLJMO-YWZTWLIPSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C([C@H]5CC[C@@]4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(Benzylsulfonyl)amino]acetyl}amino)acetic acid](/img/structure/B8270976.png)


![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)




![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)



![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

